REACTION_CXSMILES
|
[NH:1]1C(=O)CC(=O)NC1=S.S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[OH-:28].[Na+].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:48]=[CH:47][C:46]([S:49]([OH:52])(=[O:51])=[O:50])=[CH:45][CH:44]=3)=[N:42][C:32]1=2.[CH:53]1[N:57]([C@@H:58]2[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[CH2:59]2)[C:56]2[N:66]=[CH:67][NH:68]C[C@@H:70](O)[C:55]=2[N:54]=1>O.C(O)(=O)C>[C@@H:58]1([N:57]2[C:56]3[N:66]=[CH:67][N:68]=[C:70]([NH2:1])[C:55]=3[N:54]=[CH:53]2)[O:62][C@H:61]([CH2:63][OH:64])[C@@H:60]([OH:65])[C@H:59]1[OH:28].[CH3:30][N:31]1[C:37](=[O:38])[N:36]([CH3:39])[C:34](=[O:35])[C:33]2[NH:40][C:41]([C:43]3[CH:44]=[CH:45][C:46]([S:49]([OH:52])(=[O:50])=[O:51])=[CH:47][CH:48]=3)=[N:42][C:32]1=2 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(=S)NC(=O)CC1=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O
|
Name
|
pentostatin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=NC2=C(N1[C@H]3C[C@@H]([C@H](O3)CO)O)N=CNC[C@H]2O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
950 °C
|
Type
|
CUSTOM
|
Details
|
After shaking 30 sec
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
1 ml distilled water and 5 ml n-butanol/pyridine (15:1 v/v)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WAIT
|
Details
|
followed by centrifugation at 4000 rpm for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
Data from tissue obtained from non-septic rats, and septic rats
|
Type
|
CUSTOM
|
Details
|
early as 24 hours
|
Duration
|
24 h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |